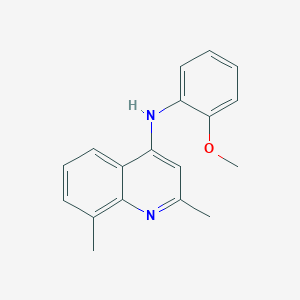

![molecular formula C20H27N5O2 B5604856 N-ethyl-2-methyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5604856.png)

N-ethyl-2-methyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-2-methyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine is a useful research compound. Its molecular formula is C20H27N5O2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 369.21647512 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiproliferative Activity

- Cancer Research : Derivatives of the compound have shown promising results in cancer research. Specifically, certain derivatives demonstrated significant antiproliferative effects against various human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Chemical Properties and Reactions

- Carbon Dioxide Capture : Studies have investigated the resistance of concentrated, aqueous solutions of piperazine (a related compound) to thermal degradation and oxidation, which is beneficial for carbon dioxide capture applications (Freeman et al., 2010).

- Phosphine-Catalyzed Reactions : Research has explored the role of phosphine-catalyzed reactions in synthesizing derivatives of related compounds, highlighting their importance in the field of organic chemistry (Zhu et al., 2003).

Density and Viscosity Studies

- Aqueous Mixtures : The density and viscosity of aqueous mixtures containing related compounds like piperazine have been measured, providing essential data for applications in chemical engineering and materials science (Foo et al., 2015).

Neuropharmacology

- Neuroscience and Pharmacology : Certain derivatives have shown affinity for 5-HT1A receptors, which are significant in the study of neurological and psychiatric disorders (Craven et al., 1994).

Anti-Inflammatory and Analgesic Agents

- Medicinal Chemistry : Research has been conducted on derivatives for their potential as anti-inflammatory and analgesic agents, highlighting their pharmaceutical applications (Abu‐Hashem et al., 2020).

Unique Coordination Chemistry

- Inorganic Chemistry : Studies have examined the coordination chemistry of copper (II) with derivatives, showcasing their relevance in inorganic and coordination chemistry (Majumder et al., 2016).

Radiolabeled Antagonists in PET

- Positron Emission Tomography (PET) : Derivatives have been used as radiolabeled antagonists in PET studies, particularly for studying serotonin receptors, which is crucial in neuroimaging (Plenevaux et al., 2000).

Antipsychotic Potential

- Pharmacology : Compounds related to the chemical structure have been investigated for their antipsychotic potential, contributing to the development of new psychiatric medications (Raviña et al., 2000).

Dopamine Transporter Studies

- Neuropharmacology : Research has focused on the synthesis and study of compounds as selective inhibitors of the dopamine transporter, crucial for understanding and treating neurological disorders (Müller et al., 1994).

Platelet-Activating Factor Antagonists

- Cardiovascular Research : Studies on derivatives have shown potency as platelet-activating factor antagonists, which are significant in cardiovascular research (Carceller et al., 1996).

Enzyme Inhibition

- Biochemistry : Synthesis of derivatives as potential inhibitors of aspartate transcarbamoylase has been explored, adding to the understanding of enzyme inhibition (Dutta & Foye, 1990).

特性

IUPAC Name |

1-[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-4-21-18-14-19(23-16(3)22-18)24-10-12-25(13-11-24)20(26)15(2)27-17-8-6-5-7-9-17/h5-9,14-15H,4,10-13H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACCTXPOUAYBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aS)-1-(3-methylbut-2-enyl)-4-[(1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5604781.png)

![3-chloro-4-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B5604785.png)

![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)

![2-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604819.png)

![[4-(5-phenoxy-2-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604821.png)

![9-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604829.png)

![3-[(2-chlorobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5604836.png)

![4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B5604838.png)

![N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B5604839.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone](/img/structure/B5604840.png)

![5-isobutyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604848.png)

![1-(3,5-difluoro-4-methoxybenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5604863.png)